

In-Depth Technical Guide to the Physicochemical Properties of Belinostat Acidd5

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Compound of Interest		
Compound Name:	Belinostat acid-d5	
Cat. No.:	B15141735	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Belinostat acid-d5**, a deuterated analog of Belinostat acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacokinetic studies involving this compound.

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This, in turn, induces cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells. Belinostat acid is a metabolite of Belinostat. **Belinostat acid-d5** is a stable isotope-labeled version of Belinostat acid, primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification in biological matrices.[2] Understanding its physicochemical properties is crucial for the development of robust analytical methods and for interpreting its behavior in experimental systems.

Physicochemical Properties



Quantitative data for **Belinostat acid-d5** and its non-deuterated counterpart, Belinostat acid, are summarized below. It is important to note that specific experimental data for the solubility, pKa, and logP of **Belinostat acid-d5** are not readily available in the public domain. Therefore, the values for the non-deuterated Belinostat acid are provided as a close approximation.

Property	Belinostat acid-d5	Belinostat Acid	Belinostat
Molecular Formula	C15H8D5NO4S[3]	C15H13NO4S[4]	C15H14N2O4S[5]
Molecular Weight (g/mol)	308.36[3][6]	303.3[4]	318.3[5]
CAS Number	2130853-04-0[2][3]	866323-87-7[4]	866323-14-0
Isotopic Purity	Data not available. Typically >98% for commercially available standards.	N/A	N/A
Solubility	Data not available. Expected to be similar to Belinostat acid.	Data not available.	0.14 mg/mL (water)[5]
рКа	Data not available. Expected to be similar to Belinostat.	Data not available.	7.87, 8.71 (potentiometry)[5]
logP (XLogP3-AA)	Data not available.	2.4[4]	1.7[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Belinostat acid-d5** are outlined below. These protocols are based on standard pharmaceutical industry practices.

Determination of Isotopic Purity by Mass Spectrometry

Methodology:



- Sample Preparation: A solution of Belinostat acid-d5 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 μg/mL.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is used for the analysis.
- Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A
 gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and
 acetonitrile with 0.1% formic acid (B) is employed to separate the analyte from any potential
 impurities.
- Mass Spectrometric Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of Belinostat acid-d5 and its non-deuterated counterpart.
- Data Analysis: The isotopic purity is calculated by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.

Solubility Determination (Shake-Flask Method)

Methodology:

- Preparation of Saturated Solution: An excess amount of **Belinostat acid-d5** is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.
- Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of Belinostat acid-d5 in the clear supernatant is
 determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A
 calibration curve is prepared using standards of known concentrations.
- Solubility Calculation: The solubility is expressed in mg/mL or μg/mL.



pKa Determination (Potentiometric Titration)

Methodology:[7]

- Sample Preparation: A precise amount of **Belinostat acid-d5** is dissolved in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) if necessary to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte like KCI.[7]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration.[7]
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[7]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point.[8]

logP Determination (Shake-Flask Method)

Methodology:

- Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning: A known amount of Belinostat acid-d5 is dissolved in one of the phases
 (usually the one in which it is more soluble). A known volume of this solution is then mixed
 with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
- Quantification: The concentration of Belinostat acid-d5 in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS/MS.



• logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Signaling Pathway and Experimental Workflows

Belinostat functions as a pan-HDAC inhibitor, which leads to hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the reactivation of tumor suppressor genes and the induction of apoptosis.

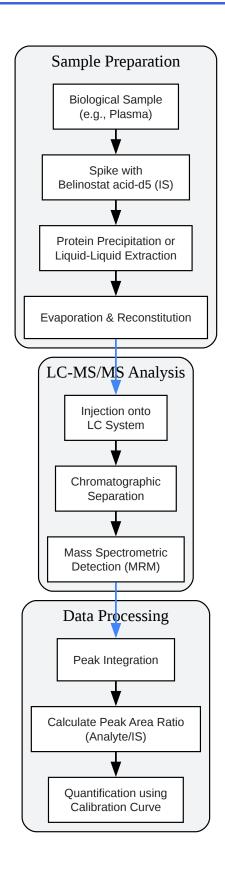


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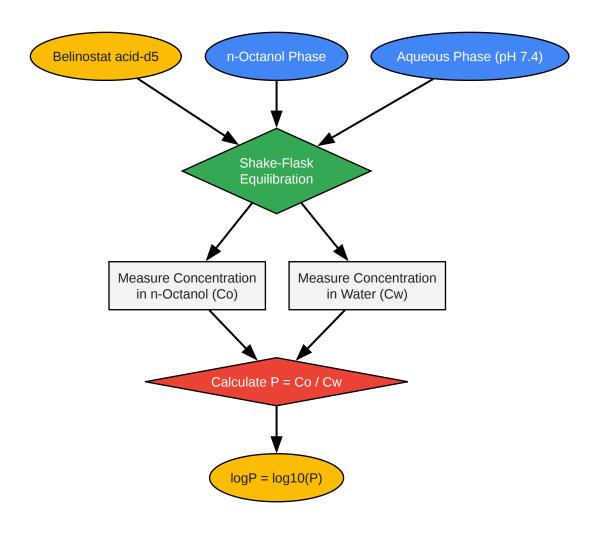
Caption: Belinostat acid-d5's mechanism of action as an HDAC inhibitor.

The following diagram illustrates a typical experimental workflow for the quantification of **Belinostat acid-d5** in a biological matrix using LC-MS/MS, where it serves as an internal standard.









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